molecular formula C18H16ClN3 B2527040 1-N-(4-AMinophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine CAS No. 2288709-90-8

1-N-(4-AMinophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine

Cat. No.: B2527040
CAS No.: 2288709-90-8
M. Wt: 309.8
InChI Key: JZGXQDYVYBCYMW-UHFFFAOYSA-N
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Description

1-N-(4-Aminophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine is an organic compound that features a benzene ring substituted with both amino and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(4-Aminophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine typically involves the following steps:

    Nitration: The starting material, benzene, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron and hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-N-(4-Aminophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as iron and hydrochloric acid.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Iron powder and hydrochloric acid.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-N-(4-Aminophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-N-(4-Aminophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino and chloro groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor signaling.

Comparison with Similar Compounds

  • 1-N-(4-Aminophenyl)-1-N-(4-bromophenyl)benzene-1,4-diamine
  • 1-N-(4-Aminophenyl)-1-N-(4-fluorophenyl)benzene-1,4-diamine
  • 1-N-(4-Aminophenyl)-1-N-(4-iodophenyl)benzene-1,4-diamine

Comparison: 1-N-(4-Aminophenyl)-1-N-(4-chlorophenyl)benzene-1,4-diamine is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its bromo, fluoro, and iodo analogs. The chloro group influences the compound’s electronic properties, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

4-N-(4-aminophenyl)-4-N-(4-chlorophenyl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H,20-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGXQDYVYBCYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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